molecular formula C8H13NO B8681794 5-Formyl-4,4-dimethylvaleronitrile

5-Formyl-4,4-dimethylvaleronitrile

Cat. No. B8681794
M. Wt: 139.19 g/mol
InChI Key: TTYRZUNSFGODGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128359

Procedure details

50 g of 5-(dioxolan-2-yl)-4,4-dimethylvaleronitrile, prepared in D], are dissolved in 1.3 1 of acetone in the presence of 140 ml of concentrated hydrochloric acid and 700 ml of water. The mixture is stirred at room temperature for 5 hours, the acetone is concentrated under vacuum and the residue is taken up with ether, washed with water and then evaporated to dryness to give 35 g of 5-formyl-4,4-dimethylvaleronitrile.
Name
5-(dioxolan-2-yl)-4,4-dimethylvaleronitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][C:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][C:10]#[N:11]>CC(C)=O.Cl.O>[CH:2]([CH2:6][C:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][C:10]#[N:11])=[O:1]

Inputs

Step One
Name
5-(dioxolan-2-yl)-4,4-dimethylvaleronitrile
Quantity
50 g
Type
reactant
Smiles
O1C(OCC1)CC(CCC#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
140 mL
Type
solvent
Smiles
Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the acetone is concentrated under vacuum
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)CC(CCC#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.